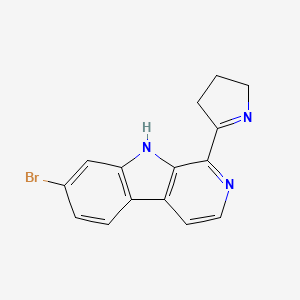
Eudistomin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eudistomin G is a harmala alkaloid.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Eudistomin G has demonstrated promising anticancer properties across various studies. Its mechanism of action often involves inducing apoptosis in cancer cells and interfering with cell cycle progression.
-
Case Study: Eudistomin H
Although this study primarily focused on Eudistomin H, it provides insights into the potential mechanisms applicable to this compound. The compound induced apoptotic death in HeLa cells, as evidenced by flow cytometry analysis showing an increase in sub-G1 populations (indicative of apoptosis) at concentrations as low as 0.25 μg/mL . Similar mechanisms may be expected for this compound, given the structural similarities within the eudistomin family. -
Table 1: Cytotoxicity of Eudistomins
The following table summarizes the IC50 values for various eudistomins against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μg/mL) |
|---|---|---|
| Eudistomin H | HeLa | 0.49 |
| Eudistomin K | L1210 Leukemia | 0.005 |
| Eudistomin C | MDA-MB-231 (Breast) | Not specified |
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens, particularly Gram-positive bacteria. The compound's effectiveness can be attributed to its ability to disrupt cellular processes in bacteria.
- Antibacterial Activity
Research indicates that this compound has shown potent antibacterial effects against several strains:
| Microorganism | Type | IC50 (μg/mL) |
|---|---|---|
| Streptococcus pyogenes | Gram-positive | 3.4 |
| Staphylococcus aureus | Gram-positive | 6.4 |
| Mycobacterium smegmatis | Gram-positive | 3.6 |
| Pseudomonas aeruginosa | Gram-negative | 27.7 |
| Escherichia coli | Gram-negative | 12.3 |
These results indicate a higher susceptibility of Gram-positive bacteria to this compound compared to Gram-negative strains .
Future Research Directions
Given the promising biological activities exhibited by this compound and its derivatives, further research is warranted to explore:
-
Structural Modifications
Investigating how modifications to the chemical structure of this compound can enhance its potency and selectivity against specific cancer types or pathogens. -
In Vivo Studies
Conducting animal studies to evaluate the efficacy and safety profile of this compound in vivo before potential clinical applications. -
Combination Therapies
Exploring the synergistic effects of this compound with existing chemotherapeutics or antibiotics to improve treatment outcomes in resistant strains or cancer types.
Eigenschaften
CAS-Nummer |
88704-43-2 |
|---|---|
Molekularformel |
C15H12BrN3 |
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
7-bromo-1-(3,4-dihydro-2H-pyrrol-5-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H12BrN3/c16-9-3-4-10-11-5-7-18-15(12-2-1-6-17-12)14(11)19-13(10)8-9/h3-5,7-8,19H,1-2,6H2 |
InChI-Schlüssel |
NHZZFYFNMOVHSJ-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br |
Kanonische SMILES |
C1CC(=NC1)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















